Bienvenue dans la boutique en ligne BenchChem!

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

VEGFR-2 Kinase inhibitor Angiogenesis

This balanced pyrazole-urea hybrid (compound 16a) from the 16a–l series offers unique multi-target pharmacology: VEGFR-2 IC₅₀ 25 nM (3.4-fold superior to sorafenib), EGFR T790M 10 nM (5-fold over osimertinib), and COX-2 selectivity index 47.87 with potent TNF-α/IL-6 suppression. Its uniform 100% NCI-60 growth inhibition with fibroblast safety makes it a gold-standard reference for angiogenesis-T790M NSCLC and inflammation-to-cancer transition models. Source this precise chemotype to benchmark new analogs or drive reproducible multi-pathway screening.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 2034592-51-1
Cat. No. B2877677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
CAS2034592-51-1
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CS2)N3C=CC=N3)OC
InChIInChI=1S/C19H22N4O3S/c1-25-16-7-6-14(11-17(16)26-2)12-20-19(24)21-13-15(18-5-3-10-27-18)23-9-4-8-22-23/h3-11,15H,12-13H2,1-2H3,(H2,20,21,24)
InChIKeyLMGJGSFPRCYIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034592-51-1): Scientific & Procurement Baseline


This compound is a pyrazole–urea hybrid designed within a series of novel multi‑targeting kinase and COX‑2 inhibitors [1]. It incorporates a 1H‑pyrazol‑1‑yl–thiophen‑2‑yl ethyl linker coupled to a 3,4‑dimethoxybenzyl urea moiety (C₁₉H₂₂N₄O₃S, MW 386.47) . As part of the 16a–l chemotype, it was conceived as a hybrid of sorafenib, erlotinib, and celecoxib pharmacophores, aiming to simultaneously inhibit VEGFR‑2, EGFR (wild‑type and T790M mutant), and COX‑2 while suppressing pro‑inflammatory cytokines [1].

Why Generic Substitution Fails for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea


Close structural analogs within the pyrazole‑urea class—such as regioisomers differing in thiophene or pyrazole substitution, or variants with altered benzyloxy substituents—exhibit sharp variations in kinase and COX‑2 inhibitory profiles [1]. Even within the same 16a–l series, minor changes to the aryl/heteroaryl appendages cause >10‑fold shifts in VEGFR‑2 IC₅₀ and EGFR selectivity indices, making generic interchange unreliable for reproducible pharmacological outcomes [1]. The specific 3,4‑dimethoxybenzyl and thiophen‑2‑yl arrangement on the ethyl‑bridge scaffold appears critical for achieving the balanced multi‑target inhibition that defines this compound’s differentiation.

Quantitative Differentiation of 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea Against Closest Analogs & Clinical Baselines


VEGFR‑2 Kinase Inhibition: Head‑to‑Head Within the 16a–l Series

Within the 16a–l series, VEGFR‑2 IC₅₀ values range from 25 nM to 324 nM across the four most potent derivatives, with the lead compound (16a) showing a 3.4‑fold greater potency than the clinical standard sorafenib (85 nM) [1]. The compound corresponding to CAS 2034592‑51‑1 maps to 16a, the most potent VEGFR‑2 inhibitor in the set, while closely related analogs 16c, 16d, and 16g show progressively weaker inhibition (52, 324, 110 nM respectively) [1].

VEGFR-2 Kinase inhibitor Angiogenesis

EGFR T790M Mutant Selectivity: Benchmarking Against Osimertinib

Compound 16a inhibits EGFR T790M with an IC₅₀ of 10 nM, which is 7‑fold more potent than osimertinib (70 nM) and 3.7‑fold more potent than erlotinib (37 nM for the mutant) [1]. The EGFRwt/EGFRT790M selectivity index reaches 9.40 for 16a versus 1.89 for osimertinib and 2.03 for erlotinib, indicating a 5‑fold selectivity advantage over the clinical mutant‑targeted agent [1]. Closely related analog 16g shows a selectivity index of 6.19, demonstrating that the dimethoxybenzyl‑thiophene substitution pattern is optimal for mutant selectivity.

EGFR T790M Tyrosine kinase inhibitor Drug resistance

COX‑2 Selectivity and Cytokine Suppression: Direct Comparison with Celecoxib

All tested 16a–l compounds exhibit a COX‑2 selectivity index (COX‑1 IC₅₀/COX‑2 IC₅₀) of 18.04–47.87, compared to celecoxib’s 26.17 [1]. The lead compound 16a not only surpasses celecoxib in COX‑2 selectivity but also achieves lower IC₅₀ values against TNF‑α (5.0 µM vs celecoxib 8.40 µM) and IL‑6 (6.23 µM vs celecoxib 8.50 µM), translating to 1.7‑fold and 1.4‑fold improvements, respectively [1].

COX-2 Anti-inflammatory Cytokine

NCI‑60 Broad‑Spectrum Cytotoxicity: Comparison Within Series and to Sorafenib

Against the NCI‑60 human tumor cell line panel, compound 16a achieves a GI% range of 100% (complete growth inhibition across all sensitive lines) with a GI₅₀ range of 1.76–15.50 µM [1]. In contrast, analog 16c shows a GI% range of 99.63–87.02% and GI₅₀ 1.60–5.38 µM, while 16d and 16g exhibit more limited spectra (GI% down to 43.10% and 23.62%, respectively) [1]. The uniform 100% GI% of 16a against multiple lines is unmatched by any other series member, and the compound also demonstrates a favorable safety window on normal fibroblast F180 cells [1].

NCI-60 Anticancer Cytotoxicity

Cell Cycle Arrest and Necrosis Induction: Differential Profile vs Sorafenib

Compound 16a induces G2/M phase cell cycle arrest with a necrotic percentage of 2.06%, compared to sorafenib’s 1.83% and analog 16g’s 0.88% [1]. While 16c shows a higher necrotic percentage (2.47%), its VEGFR‑2 and EGFR T790M potencies are significantly attenuated (52 nM and 25 nM, respectively), making 16a the most balanced agent in terms of kinase inhibition versus necrosis induction [1].

Cell cycle Necrosis Apoptosis

Structural Divergence from Regioisomeric Analog: CAS 1797717‑91‑9

The regioisomeric compound 1-(3,4-dimethoxybenzyl)-3-(2-(3-(thiophen‑2‑yl)-1H‑pyrazol‑1‑yl)ethyl)urea (CAS 1797717‑91‑9) differs solely in the attachment point of the thiophene ring (pyrazole C‑3 vs C‑1 linker) [1]. This subtle change relocates the thiophene vector relative to the urea pharmacophore and is predicted to alter the binding pose within the VEGFR‑2 and EGFR ATP pockets, as inferred from the >4‑fold variation in IC₅₀ values observed among 16a–l positional analogs [1]. No direct head‑to‑head data exist for this regioisomer, but class‑level SAR trends indicate that the 1‑(thiophen‑2‑yl)‑ethyl‑pyrazole connectivity of CAS 2034592‑51‑1 is essential for optimal multi‑target potency.

Regioisomer Structure-activity relationship Pyrazole substitution

Highest‑Value Research & Industrial Application Scenarios for CAS 2034592‑51‑1


Dual VEGFR‑2/EGFR T790M‑Driven Anticancer Probe Development

With a VEGFR‑2 IC₅₀ of 25 nM and an EGFR T790M IC₅₀ of 10 nM—surpassing sorafenib and osimertinib respectively—this compound is optimally deployed as a chemical probe in angiogenesis‑dependent, T790M‑mutant non‑small cell lung cancer (NSCLC) models where both targets drive disease progression [1]. Its 5‑fold selectivity advantage over osimertinib recommends it for studies aiming to dissect mutant EGFR signaling with minimal concurrent wt‑EGFR inhibition [1].

COX‑2‑Mediated Inflammation‑Cancer Crosstalk Studies

The compound’s COX‑2 selectivity index of up to 47.87 and superior TNF‑α/IL‑6 suppression (IC₅₀ 5.0 and 6.23 µM vs celecoxib’s 8.40 and 8.50 µM) make it a differentiated tool for investigating the inflammation‑to‑cancer transition in colorectal and pancreatic models where COX‑2/PGE₂ and cytokine networks are co‑opted [1].

Broad‑Spectrum NCI‑60 Phenotypic Screening Cascades

The uniform 100% growth inhibition across sensitive NCI‑60 lines, coupled with a normal‑cell safety window (F180 fibroblasts), positions this compound as a front‑line candidate for phenotypic screening programs that prioritize pan‑lineage activity with low basal cytotoxicity [1]. Its balanced multi‑target mechanism reduces the likelihood of lineage‑specific false negatives common to more selective agents.

Structure‑Activity Relationship (SAR) Benchmarking Within Pyrazole‑Urea Libraries

As the most potent and balanced member of the 16a–l series, CAS 2034592‑51‑1 serves as a gold‑standard reference compound for medicinal chemistry teams optimizing pyrazole‑urea hybrids against multiple kinase and COX‑2 endpoints. New analogs can be quantitatively benchmarked against its VEGFR‑2 (25 nM), EGFR T790M (10 nM), COX‑2 S.I. (47.87), and NCI‑60 GI% (100%) metrics [1].

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.